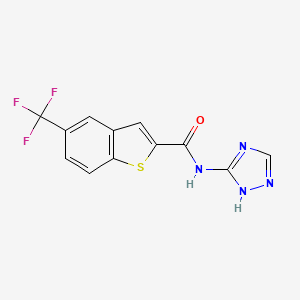![molecular formula C20H19NO4 B12164435 N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide](/img/structure/B12164435.png)
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound combines the structural features of coumarins and benzamides, potentially enhancing its pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6,8-dimethyl-2-oxo-2H-chromene-4-carbaldehyde and 4-methoxybenzamide.
Condensation Reaction: The aldehyde group of 6,8-dimethyl-2-oxo-2H-chromene-4-carbaldehyde undergoes a condensation reaction with the amine group of 4-methoxybenzamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Solvent selection and recycling, as well as catalyst recovery, are crucial for making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce hydroxybenzamides.
Wissenschaftliche Forschungsanwendungen
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide has several applications in scientific research:
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use as an anticoagulant and anti-inflammatory agent.
Industry: It is used in the development of fluorescent dyes and sensors due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, providing anticoagulant effects.
Pathways Involved: It can interfere with signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Dicoumarol: Another anticoagulant with a similar structure.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe.
Uniqueness
N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide is unique due to its combined structural features of coumarins and benzamides, which may enhance its pharmacological properties compared to other coumarin derivatives. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C20H19NO4 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)19-17(9-12)15(10-18(22)25-19)11-21-20(23)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
WSYKZVRRUVHMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CNC(=O)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B12164353.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12164359.png)
![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide](/img/structure/B12164361.png)
![N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164363.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12164366.png)
![2,5-dichloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B12164375.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12164400.png)
![2-[4-(4-Chlorophenyl)-2-methyl-3,4-dihydroquinazolin-3-yl]acetohydrazide](/img/structure/B12164413.png)
![4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12164422.png)
![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B12164425.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone](/img/structure/B12164431.png)
